molecular formula C19H13F3N2O2S2 B6530100 N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide CAS No. 946199-68-4

N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6530100
CAS No.: 946199-68-4
M. Wt: 422.4 g/mol
InChI Key: JSRSVCMYTLZJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a fluorinated acetamide derivative featuring a 1,3-thiazole core substituted with a sulfanyl-linked 4-fluorophenyl-2-oxoethyl group. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated heterocycles .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2S2/c20-12-3-1-11(2-4-12)17(25)10-28-19-24-14(9-27-19)8-18(26)23-13-5-6-15(21)16(22)7-13/h1-7,9H,8,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRSVCMYTLZJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Ring

N-(4-Fluorophenyl)-2-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-thiazol-4-yl]acetamide ()
  • Structural Difference : Replaces the 3,4-difluorophenyl group with a single 4-fluorophenyl substituent.
  • Impact : Reduced steric bulk and electron-withdrawing effects compared to the target compound. The absence of the 3-fluorine may decrease binding affinity to hydrophobic pockets in biological targets.
  • Pharmacological Inference : Lower logP (lipophilicity) could enhance aqueous solubility but reduce membrane permeability .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Structural Difference : Substitutes fluorine atoms with chlorine on the phenyl ring.
  • Impact: Chlorine’s larger atomic radius and higher lipophilicity increase steric hindrance and metabolic stability.
  • Crystallographic Data : The dihedral angle between the dichlorophenyl and thiazole rings (61.8°) suggests a twisted conformation, which could influence intermolecular interactions in crystal packing or target binding .

Heterocyclic Core Modifications

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide ()
  • Structural Difference : Replaces the thiazole ring with a 1,2,4-triazole core.
  • The 4-methylphenyl group on the triazole enhances steric bulk, which may affect binding pocket compatibility .
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ()
  • Structural Difference: Incorporates a quinazolinone ring system instead of thiazole.
  • Impact: The planar quinazolinone moiety may enhance DNA intercalation or kinase inhibition activity. The dual chloro/fluoro substitution balances lipophilicity and electronic effects .

Sulfanyl-Linker Modifications

N-(2,4-difluorophenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide ()
  • Structural Difference : Utilizes a 1,2,4-triazole-3-sulfanyl linker instead of a thiazole-based system.
  • Impact : The triazole’s smaller size may reduce steric hindrance, improving access to enzymatic active sites. The 2,4-difluorophenyl group offers a distinct electronic profile compared to 3,4-difluorophenyl .

Key Data Table: Structural and Inferred Pharmacological Properties

Compound Name Substituents Heterocycle Molecular Weight (g/mol) logP (Est.) Key Features Reference
Target Compound 3,4-difluorophenyl, 4-F-oxoethyl Thiazole ~439.43 ~3.2 High lipophilicity, dual fluorine effects
N-(4-Fluorophenyl)-... () 4-fluorophenyl Thiazole ~421.41 ~2.8 Improved solubility, reduced steric bulk
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () 3,4-dichlorophenyl Thiazole ~301.17 ~3.8 High metabolic stability, potential toxicity
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-... 3,4-difluorophenyl, 4-Cl/Me-Ph Triazole ~470.90 ~3.5 Enhanced hydrogen bonding, bulky substituents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.